![molecular formula C14H16O2 B1236069 Cinnamyl 2-methylcrotonate CAS No. 61792-12-9](/img/structure/B1236069.png)
Cinnamyl 2-methylcrotonate
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Overview
Description
Cinnamyl 2-methylcrotonate is a natural product found in Launaea with data available.
Scientific Research Applications
Synthesis and Medicinal Applications
- Cinnamyl derivatives have been studied for their role in the synthesis of medicinal compounds. For instance, the synthesis of calcium antagonist Pranidipine involves cinnamyl derivatives as key intermediates, indicating the importance of these compounds in medicinal chemistry (W. Xiao, 2003).
Biocatalysis and Flavor Industry
- Cinnamyl acetate, a compound related to cinnamyl 2-methylcrotonate, is widely used in the flavor and fragrance industry. Its synthesis has been optimized using biocatalytic methods, demonstrating the role of cinnamyl derivatives in green chemistry and industrial applications (Hao Dong et al., 2017).
Antimicrobial and Antioxidant Properties
- Research has shown that cinnamyl compounds possess potent antimicrobial and antioxidant activities. These properties make them valuable for applications in food preservation, pharmaceuticals, and as bioactive compounds in health-related research (U. Sharma et al., 2013).
Enzymatic Studies and Molecular Characterization
- Cinnamyl derivatives have been used to study enzyme-mediated reactions and to characterize molecular structures within various substrates, showcasing their utility in biochemical and structural biology research (Adam et al., 2000).
Therapeutic Research
- Studies on cinnamyl sulfonamide hydroxamate derivatives have highlighted their potential in cancer research, particularly in the inhibition of histone deacetylase (HDAC), a key target in cancer therapy. This underscores the therapeutic research applications of cinnamyl derivatives (N. Reddy et al., 2015).
properties
CAS RN |
61792-12-9 |
---|---|
Product Name |
Cinnamyl 2-methylcrotonate |
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3/b10-7+,12-3+ |
InChI Key |
KRNURAJANZKGQN-IBIBRXRCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C/C1=CC=CC=C1 |
SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Other CAS RN |
84254-87-5 61792-12-9 |
synonyms |
cinnamyl tiglate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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